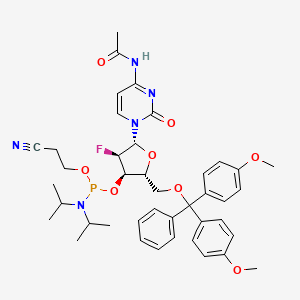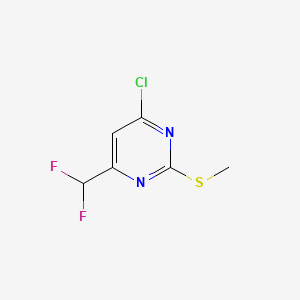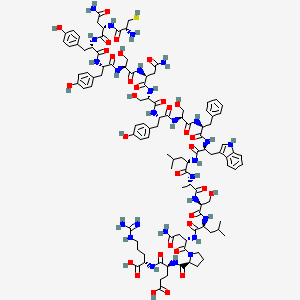
Collagen type IV alpha3 chain (185-203)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Collagen type IV alpha3 chain (185-203) is a specific peptide fragment derived from the larger collagen type IV alpha3 chain. Collagen type IV is a crucial structural component of basement membranes, which are specialized extracellular matrices that support and separate different tissue types. The alpha3 chain of collagen type IV is one of six alpha chains that form the heterotrimeric type IV collagen molecules. This particular fragment, spanning amino acids 185 to 203, has been studied for its unique biological activities, including its role in cell adhesion and inhibition of cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of collagen type IV alpha3 chain (185-203) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling: Activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of collagen peptides, including type IV alpha3 chain (185-203), often involves recombinant DNA technology. This method includes:
Gene Cloning: The gene encoding the desired peptide is cloned into an expression vector.
Expression: The vector is introduced into a host organism (e.g., E. coli), which produces the peptide.
Purification: The peptide is extracted and purified using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Collagen type IV alpha3 chain (185-203) can undergo various chemical reactions, including:
Hydrolysis: Breaking peptide bonds in the presence of water and enzymes.
Oxidation: Modifying amino acid side chains, such as cysteine residues, to form disulfide bonds.
Reduction: Breaking disulfide bonds to yield free thiol groups.
Substitution: Replacing specific amino acids with others to study structure-function relationships.
Common Reagents and Conditions
Hydrolysis: Enzymes like collagenase or acidic conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical synthesis.
Major Products
Hydrolysis: Smaller peptide fragments.
Oxidation: Disulfide-linked peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Collagen type IV alpha3 chain (185-203) has a wide range of scientific research applications:
Biology: Studying cell adhesion, migration, and proliferation.
Medicine: Investigating its role in diseases such as Goodpasture syndrome and Alport syndrome.
Chemistry: Understanding peptide interactions and stability. It serves as a model for studying protein-protein interactions.
Industry: Developing biomaterials for tissue engineering and regenerative medicine.
Mechanism of Action
The mechanism of action of collagen type IV alpha3 chain (185-203) involves its interaction with cell surface receptors, particularly integrins. This interaction mediates cell adhesion and inhibits cell proliferation. The peptide fragment also has antiangiogenic properties, which are thought to be mediated through integrin binding and subsequent inhibition of cap-dependent protein synthesis .
Comparison with Similar Compounds
Collagen type IV alpha3 chain (185-203) can be compared with other collagen-derived peptides:
Collagen type IV alpha1 chain: Another component of type IV collagen, involved in similar structural roles but with different biological activities.
Collagen type IV alpha5 chain: Similar in structure but has distinct functional roles in basement membranes.
These comparisons highlight the unique properties of collagen type IV alpha3 chain (185-203), particularly its specific sequence and biological activities.
Properties
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C105H144N26O32S/c1-51(2)35-67(89(147)114-53(5)86(144)127-77(46-132)98(156)119-68(36-52(3)4)90(148)126-76(44-84(109)141)103(161)131-34-12-18-81(131)102(160)115-65(31-32-85(142)143)88(146)116-66(104(162)163)17-11-33-112-105(110)111)118-95(153)73(41-58-45-113-64-16-10-9-15-62(58)64)124-92(150)69(37-54-13-7-6-8-14-54)122-99(157)78(47-133)128-94(152)72(40-57-23-29-61(138)30-24-57)123-100(158)79(48-134)130-97(155)75(43-83(108)140)125-101(159)80(49-135)129-93(151)71(39-56-21-27-60(137)28-22-56)120-91(149)70(38-55-19-25-59(136)26-20-55)121-96(154)74(42-82(107)139)117-87(145)63(106)50-164/h6-10,13-16,19-30,45,51-53,63,65-81,113,132-138,164H,11-12,17-18,31-44,46-50,106H2,1-5H3,(H2,107,139)(H2,108,140)(H2,109,141)(H,114,147)(H,115,160)(H,116,146)(H,117,145)(H,118,153)(H,119,156)(H,120,149)(H,121,154)(H,122,157)(H,123,158)(H,124,150)(H,125,159)(H,126,148)(H,127,144)(H,128,152)(H,129,151)(H,130,155)(H,142,143)(H,162,163)(H4,110,111,112)/t53-,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWBWCMTAMAKSU-JDDMTDLZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C105H144N26O32S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2314.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
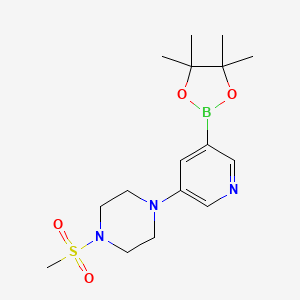
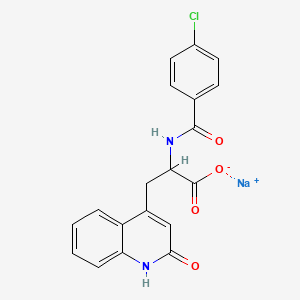
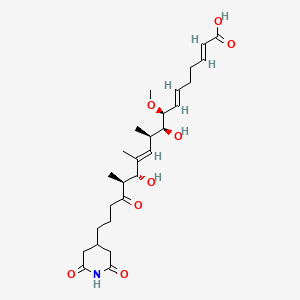
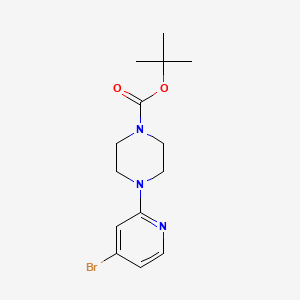
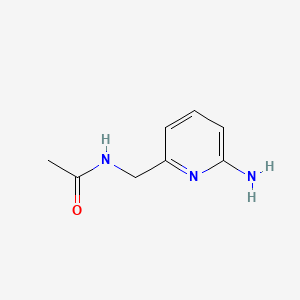
![1,3-Dioxolo[4,5-e][1,3]dioxepin,2-ethoxytetrahydro-6-methylene-(9CI)](/img/new.no-structure.jpg)
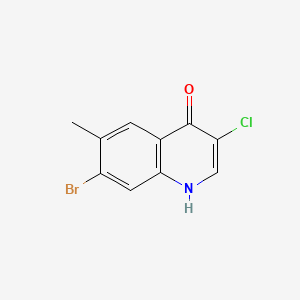
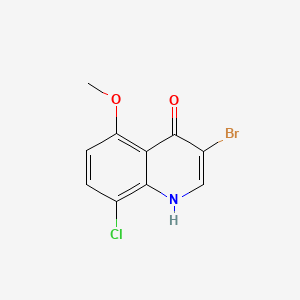

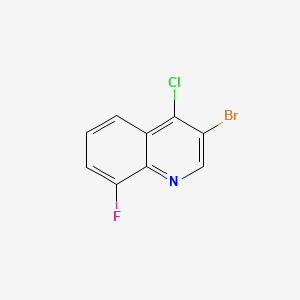
![6-Methoxy-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B598440.png)
